2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Descripción general

Descripción

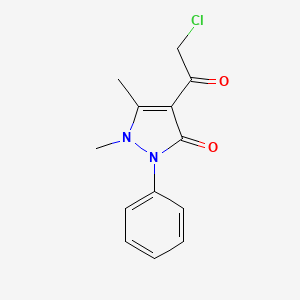

“2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

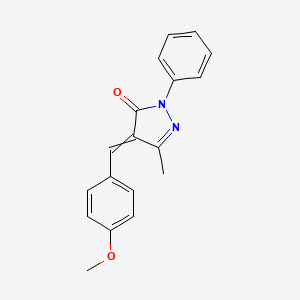

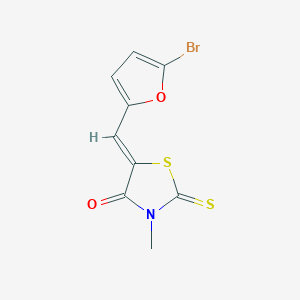

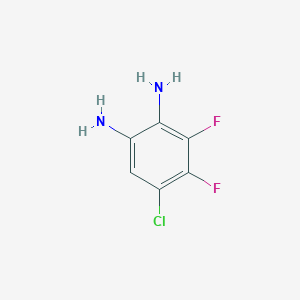

The synthesis of pyrimidine derivatives can be achieved through a ZnCl2-catalyzed three-component coupling reaction . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed for CDK2 inhibition, an appealing target for cancer treatment .Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a pyrazole ring, which is a three carbon compound with two adjacent nitrogen atoms .Chemical Reactions Analysis

Suzuki coupling reactions of either (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester or its pyrazolyl-C3-methylated counterpart with a 5-substituted-2,4-dichloropyrimidine in the presence of PdCl2 (dppf)·DCM and K2CO3 in 1,4-dioxane/ethanol/water afforded 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 223.66 .Aplicaciones Científicas De Investigación

Antitubercular Activity

Imidazole derivatives, including our compound of interest, have shown promise as antitubercular agents. Tuberculosis (TB) remains a global health concern, and novel drugs are urgently needed to combat drug-resistant strains. Researchers have explored imidazole-based compounds due to their potential inhibitory effects against Mycobacterium tuberculosis. Further studies are warranted to evaluate the efficacy of our compound in TB treatment .

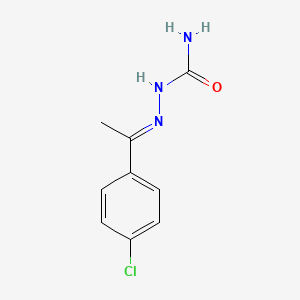

Antileishmanial Activity

Hydrazine-coupled pyrazoles, such as our compound, have exhibited potent antileishmanial activity. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, affects millions of people worldwide. Targeting Leishmania parasites with novel compounds is essential for effective treatment. Our compound’s structure warrants further investigation for its potential as an antileishmanial agent .

Antimalarial Properties

Pyrazole-bearing compounds have been studied for their antimalarial effects. Malaria remains a major global health burden, and drug resistance continues to challenge existing therapies. Researchers have explored pyrazole derivatives as potential antimalarial agents. Our compound’s structure suggests it may be worth evaluating its activity against Plasmodium species .

Plant Hormone Analog

Imidazole derivatives play a role in plant biology. For instance, indole-3-acetic acid (IAA), a plant hormone, is produced by the degradation of tryptophan and contains an imidazole ring. While our compound is not IAA, its imidazole moiety could potentially interact with plant receptors or pathways. Investigating its effects on plant growth and development could yield interesting findings .

Molecular Simulation Studies

Computational approaches, such as molecular dynamics simulations, can provide insights into our compound’s interactions with biological targets. Researchers have used simulations to predict binding modes, affinity, and stability. A study involving our compound could shed light on its binding to specific proteins or enzymes, aiding drug design and optimization .

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to interact with their targets, leading to changes that result in their pharmacological effects .

Biochemical Pathways

Pyrazole derivatives have been associated with a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have been associated with a wide range of biological activities .

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c1-5-4-7(14-13-5)11-6-2-3-10-8(9)12-6/h2-4H,1H3,(H2,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEUJJBEBPMWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630881 | |

| Record name | 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

543712-91-0 | |

| Record name | 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

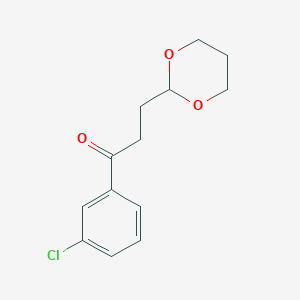

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3024455.png)